1,3-Bis(2-bromoethyl)benzene, CAS 10397-28-1, is a difunctional aromatic building block used in specialized organic synthesis and materials science. Its core structure consists of a meta-substituted phenylene ring, which enforces a distinct 120° angle between its two primary bromoethyl groups. This specific geometry makes it a critical precursor for polymers, macrocycles, and ionic liquids where a non-linear, kinked architecture is a required design feature to control material properties such as solubility, thermal behavior, and molecular packing. [1]
Procurement of a close analog, such as the 1,4-isomer (para), is unsuitable for applications requiring amorphous or soluble materials, as the linear geometry of the 1,4-isomer promotes rigid-rod characteristics and lower solubility. [1] Similarly, substituting with 1,3-bis(bromomethyl)benzene, a common benzylic halide analog, introduces significantly higher reactivity (~100-fold faster in SN2 reactions) and a shorter, less flexible linker. This change fundamentally alters process control, reaction kinetics, and the conformational properties of the final product, making 1,3-bis(2-bromoethyl)benzene the specific choice for syntheses requiring the predictable reactivity of a primary alkyl halide and a flexible ethylene spacer to achieve a target molecular architecture.
The meta-substitution of the benzene ring enforces a permanent, non-linear kink of approximately 120° in polymer backbones. This contrasts sharply with the linear, rigid-rod structures produced by its 1,4-para isomer. This defined angle disrupts chain packing, inhibits crystallization, and significantly enhances the solubility of resulting polymers in common organic solvents, a critical factor for processability in applications like membrane casting and spin coating. [1]
| Evidence Dimension | Polymer Backbone Geometry |
| Target Compound Data | Kinked, non-linear chain with ~120° angle per unit |
| Comparator Or Baseline | 1,4-Bis(2-bromoethyl)benzene yields linear, co-axial (180°) rigid-rod chains |
| Quantified Difference | Introduces a ~60° deviation from linearity for each monomer unit |
| Conditions | Step-growth polymerization (e.g., polyether or polyamine synthesis) |
This geometric difference is a primary driver for achieving high solubility and processability, directly addressing the handling and formulation challenges associated with intractable rigid-rod polymers.
As a precursor for dicationic ionic liquids (ILs), 1,3-bis(2-bromoethyl)benzene creates a 'bent' molecular architecture where the two cationic centers (e.g., imidazolium, pyridinium) are held at a fixed 120° angle. This contrasts with the linear dicationic ILs formed from the 1,4-isomer. The bent geometry disrupts efficient crystal lattice packing, which is a key strategy for lowering the melting point and creating room-temperature ionic liquids. [REFS-1, REFS-2]
| Evidence Dimension | Dicationic Salt Geometry |
| Target Compound Data | Angled (~120°) arrangement of terminal cationic centers |
| Comparator Or Baseline | 1,4-Bis(2-bromoethyl)benzene provides a linear, co-axial arrangement |
| Quantified Difference | Controls the formation of 'bent' vs. 'linear' dicationic structures, directly impacting packing efficiency and melting point |
| Conditions | Quaternization reaction with N-heterocycles (e.g., N-alkylimidazole) |
Selecting the 1,3-isomer is a specific design choice to lower the melting point and tune the viscosity of the resulting ionic liquid, a property not achievable with the linear 1,4-isomer.
The two bromoethyl groups of the target compound exhibit the well-characterized reactivity of primary alkyl halides in SN2 reactions. This provides a predictable and controllable reaction rate. In contrast, the common structural analog 1,3-bis(bromomethyl)benzene possesses benzylic bromide groups, which are approximately 100-200 times more reactive in SN2 displacements. The measured, more moderate reactivity of 1,3-bis(2-bromoethyl)benzene allows for better process control, a wider operating temperature window, and minimization of side reactions (e.g., elimination) often encountered with hyper-reactive benzylic systems. [1]
| Evidence Dimension | Relative SN2 Reaction Rate |
| Target Compound Data | Standard primary alkyl halide reactivity (Relative Rate ≈ 1) |
| Comparator Or Baseline | 1,3-Bis(bromomethyl)benzene (benzylic halide) (Relative Rate ≈ 120) |
| Quantified Difference | Offers a >100-fold slower, more controllable reaction rate, enabling better process control and reducing side reactions. |
| Conditions | Typical SN2 displacement with nucleophiles like phenoxides or amines. |
For high-precision syntheses like step-growth polymerizations, where stoichiometric balance is critical, the predictable reactivity provides a significant processing advantage over the more labile benzylic bromide alternative.
This compound is the right choice for synthesizing polymers, such as poly(phenylene ether)s or polyamines, where solubility in common organic solvents is a primary requirement for processing. The enforced 120° kink in the polymer backbone disrupts crystallinity, enabling fabrication techniques like spin-coating, inkjet printing, or membrane casting that are not feasible with the rigid-rod polymers derived from the 1,4-isomer. [1]
This linker is ideal for the rational design of dicationic ionic liquids where a lower melting point or specific geometric orientation is needed. The bent structure is advantageous for creating task-specific ILs used as organocatalysts, templates for porous materials, or phase-transfer catalysts where the spatial relationship between the two cationic centers is critical for performance. [2]
The predictable reactivity of the primary bromoethyl groups makes this compound suitable for high-dilution macrocyclization reactions to form metacyclophanes. Unlike the more reactive bis(bromomethyl) analog, the slower reaction rate allows for better control to favor intramolecular cyclization over intermolecular polymerization, leading to higher yields of the desired macrocyclic product. [3]